Nonylphenoxypoly(ethyleneoxy)ethanol

Description

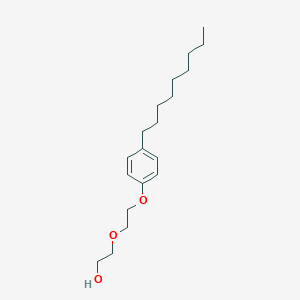

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-nonylphenoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXVTZPGEOGTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058600 | |

| Record name | 4-Nonylphenol diethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid, Colorless liquid or white solid; [CAMEO] White or pale yellow solid; Hygroscopic (n >= 15; avg 15-100); Clear colorless or pale yellow liquid; Hygroscopic (n >= 5; avg 3-15); (n = avg # moles of ethylene oxide); [CHEMINFO] | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol nonylphenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>1000 mg/l | |

| Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

20427-84-3, 9016-45-9, 68412-54-4 | |

| Record name | 4-Nonylphenol diethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nonylphenol diethoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonylphenol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylphenol, branched, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[2-(4-nonylphenoxy)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), a-(nonylphenyl)-w-hydroxy- (CAS 9016-45-9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly (oxy-1,2-ethanediyl), alpha -(nonylphenyl)-omega-hydroxy-, branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONOXYNOL-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4A966MO25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C | |

| Record name | POLYETHYLENE GLYCOL NONYLPHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Nonylphenoxypoly(ethyleneoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Nonylphenoxypoly(ethyleneoxy)ethanol, a nonionic surfactant widely utilized in various scientific and industrial applications. This document details the synthetic pathway, experimental protocols, and characterization of the final product, presented in a manner that is accessible and practical for researchers and professionals in the field.

Introduction

This compound belongs to the alkylphenol ethoxylate family of nonionic surfactants. Its amphipathic nature, comprising a hydrophobic nonylphenol group and a hydrophilic poly(ethyleneoxy) chain, allows it to effectively reduce surface and interfacial tension. This property makes it a valuable component in detergents, emulsifiers, wetting agents, and as a tool in various laboratory procedures, including cell lysis and protein solubilization. The length of the hydrophilic poly(ethyleneoxy) chain can be tailored during synthesis to achieve a desired hydrophilic-lipophilic balance (HLB), enabling its use in a wide range of applications.

The synthesis of this compound is a well-established two-step process. The first step involves the acid-catalyzed alkylation of phenol with nonene to produce nonylphenol. The subsequent step is the base-catalyzed ethoxylation of nonylphenol with ethylene oxide. This guide provides detailed experimental procedures for both steps, along with characterization data to ensure the identity and purity of the synthesized product.

Synthesis Pathway

The overall synthesis of this compound can be visualized as a two-stage process. The first stage is the formation of the hydrophobic nonylphenol core, followed by the addition of hydrophilic ethylene oxide units.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory synthesis of this compound.

Step 1: Synthesis of 4-Nonylphenol (Acid-Catalyzed Alkylation)

This procedure details the synthesis of the nonylphenol precursor via the alkylation of phenol with nonene (propylene trimer) using a solid acid catalyst.[1]

Materials:

-

Phenol: 190 parts by weight

-

Propylene trimer (Nonene): 152 parts by weight

-

Sulfonated styrene/divinylbenzene copolymer resin (dehydrated): 7 parts by weight

Equipment:

-

Stirred reactor

-

Heating mantle

-

Mechanical stirrer

-

Filtration system

-

Fractional distillation apparatus

Procedure:

-

In a stirred reactor, prepare a suspension of 190 parts of phenol, 152 parts of propylene trimer, and 7 parts of the ion exchange resin catalyst.

-

Heat the mixture to 120°C under atmospheric pressure while stirring at 500 rpm.

-

Maintain the reaction at 120°C with constant stirring.

-

After an initial reaction period of 6 hours, begin a continuous feed of 12.1 parts per hour of phenol and 9.8 parts per hour of propylene trimer.

-

Simultaneously, continuously remove the reaction suspension at a rate of 21.9 parts per hour through a filter to separate the catalyst.

-

The filtrate is then subjected to fractional distillation to isolate the 4-nonylphenol.

-

The product, 4-nonylphenol, is collected at a boiling point of 175-180°C under a reduced pressure of 27 millibars.

Step 2: Synthesis of this compound (Base-Catalyzed Ethoxylation)

This protocol describes the ethoxylation of the synthesized 4-nonylphenol to produce this compound with an average of 3 ethylene oxide units.[2] The degree of ethoxylation can be controlled by adjusting the molar ratio of ethylene oxide to nonylphenol.

Materials:

-

Nonylphenol (MW: 221 g/mol ): 376 g

-

Sodium hydroxide (catalyst): 0.6 g

-

Ethylene oxide: 224 g

-

50 wt% aqueous lactic acid solution: 2.7 g

Equipment:

-

Stainless steel reactor with thermometer, pressure gauge, and stirrer

-

Heating system

-

Ethylene oxide gas inlet

Procedure:

-

Charge a 1 L stainless steel reactor with 376 g of nonylphenol and 0.6 g of sodium hydroxide.

-

Heat the mixture to 150°C with stirring.

-

Introduce 224 g of ethylene oxide into the reactor, maintaining the pressure at 6.0 kg/cm ²G.

-

Allow the reaction to proceed at 150°C until the ethylene oxide is consumed, indicated by a drop in pressure.

-

After the reaction is complete, cool the reactor and add 2.7 g of a 50 wt% aqueous lactic acid solution to neutralize the sodium hydroxide catalyst.

-

Stir the mixture thoroughly to ensure complete neutralization. The resulting product is the 3.0-mole ethylene oxide adduct of nonylphenol.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 4-Nonylphenol

| Parameter | Value | Reference |

| Reactants | ||

| Phenol | 190 parts | [1] |

| Propylene Trimer | 152 parts | [1] |

| Catalyst | ||

| Sulfonated Polystyrene Resin | 7 parts | [1] |

| Reaction Conditions | ||

| Temperature | 120°C | [1] |

| Pressure | 1 bar | [1] |

| Stirring Speed | 500 rpm | [1] |

| Product Information | ||

| Boiling Point | 175-180°C / 27 mbar | [1] |

| Yield | 92% of theoretical | [1] |

| Conversion (based on phenol) | 57% | [1] |

| Conversion (based on propylene trimer) | 95% | [1] |

Table 2: Reaction Parameters for the Ethoxylation of Nonylphenol (3-mole Adduct)

| Parameter | Value | Reference |

| Reactants | ||

| Nonylphenol | 376 g | [2] |

| Ethylene Oxide | 224 g | [2] |

| Catalyst | ||

| Sodium Hydroxide | 0.6 g | [2] |

| Reaction Conditions | ||

| Temperature | 150°C | [2] |

| Pressure | 6.0 kg/cm ²G | [2] |

| Neutralization Agent | ||

| 50 wt% Lactic Acid | 2.7 g | [2] |

Characterization Data

Characterization of the final product is crucial to confirm its structure and purity. The following are typical characterization data for this compound.

FTIR Spectroscopy:

The FTIR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. A study on nonylphenol (NP) and nonylphenol 9 mole ethoxylate (NP9EO) provides insight into the expected spectral features.[2] The spectrum of the ethoxylated product would show:

-

A broad peak in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching of the terminal hydroxyl group.

-

Peaks around 2870-2960 cm⁻¹ due to the C-H stretching of the alkyl chain.

-

A strong C-O stretching band around 1100-1120 cm⁻¹ characteristic of the ether linkages in the poly(ethyleneoxy) chain.

-

Aromatic C=C stretching peaks in the 1500-1600 cm⁻¹ region.

-

Peaks corresponding to the C-H out-of-plane bending of the substituted benzene ring.

¹H NMR Spectroscopy:

-

~0.5-1.6 ppm: A complex multiplet corresponding to the protons of the branched nonyl chain.

-

~3.6-4.1 ppm: A series of overlapping signals characteristic of the -OCH₂CH₂O- protons of the polyethylene glycol chain. The integration of this region relative to the aromatic protons can be used to determine the average number of ethylene oxide units.

-

~6.8-7.2 ppm: Signals corresponding to the aromatic protons on the phenol ring.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further confirmation of the structure. Expected chemical shifts include:

-

~14-40 ppm: Signals for the carbons of the nonyl group.

-

~68-73 ppm: A strong signal corresponding to the carbons of the ethyleneoxy repeat units.

-

~115-158 ppm: Signals for the aromatic carbons.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound in a laboratory setting.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the laboratory synthesis of this compound. By following the outlined experimental protocols and utilizing the provided characterization data as a reference, researchers can confidently synthesize and verify this important nonionic surfactant for their specific applications. The ability to control the degree of ethoxylation allows for the fine-tuning of its properties, making it a versatile tool in both research and development.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Nonylphenoxypoly(ethyleneoxy)ethanol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Nonylphenoxypoly(ethyleneoxy)ethanol (NPEO) in aqueous solutions. NPEOs are a class of non-ionic surfactants widely utilized in various industrial and pharmaceutical applications for their excellent detergent, emulsifying, and wetting properties. A thorough understanding of their CMC is crucial for optimizing formulations and predicting their behavior in solution.

Factors Influencing the Critical Micelle Concentration

The CMC is the concentration of a surfactant above which micelles spontaneously form. This aggregation behavior is a key characteristic of surfactants and is influenced by several factors, as depicted in the diagram below. The interplay of these factors determines the onset of micellization and the overall properties of the surfactant solution.

Caption: Logical relationship of factors affecting the CMC of NPEO.

Quantitative Data on Critical Micelle Concentration

The CMC of this compound is highly dependent on the number of ethyleneoxy (EO) units in the hydrophilic chain. The following table summarizes the CMC values for a series of NPEO compounds with varying EO chain lengths in aqueous solutions at 25°C.

| This compound Derivative (n = number of EO units) | Critical Micelle Concentration (CMC) (mol/L) |

| NPEO-9 | 6.0 x 10⁻⁵ |

| NPEO-10 | 6.8 x 10⁻⁵ |

| NPEO-12 | 8.6 x 10⁻⁵ |

| NPEO-15 | 1.1 x 10⁻⁴ |

| NPEO-20 | 1.6 x 10⁻⁴ |

Note: These values are compiled from various sources and may vary slightly depending on the specific experimental conditions and the purity of the surfactant.

Experimental Protocols for CMC Determination

Accurate determination of the CMC is essential for the characterization of surfactants. Several methods are commonly employed, with surface tensiometry and fluorescence spectroscopy being two of the most prevalent techniques for non-ionic surfactants like NPEOs.

Surface Tensiometry (Wilhelmy Plate Method)

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Experimental Workflow:

Caption: Workflow for determining CMC using the Wilhelmy plate method.

Detailed Methodology:

-

Solution Preparation: A stock solution of the specific this compound is prepared in high-purity deionized water. A series of dilutions are then made from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A surface tensiometer equipped with a Wilhelmy plate is used. The platinum plate must be thoroughly cleaned, typically with a solvent rinse and then flamed to remove any organic contaminants before each measurement.

-

Measurement: The Wilhelmy plate is brought into contact with the surface of the surfactant solution. The force exerted on the plate by the surface tension is measured by a microbalance.

-

Data Acquisition: For each concentration, the surface tension is recorded after the reading has stabilized.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The point of intersection of the extrapolated lines of these two regions is taken as the critical micelle concentration.

Fluorescence Spectroscopy (Pyrene Probe Method)

This technique utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Detailed Methodology:

-

Probe and Surfactant Preparation: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of aqueous solutions of the this compound are prepared with varying concentrations.

-

Sample Preparation: A small aliquot of the pyrene stock solution is added to each surfactant solution, ensuring the final pyrene concentration is very low (typically in the micromolar range) to avoid excimer formation. The solutions are then allowed to equilibrate.

-

Fluorescence Measurement: The fluorescence emission spectra of the pyrene in each surfactant solution are recorded using a spectrofluorometer. The excitation wavelength is typically set around 335 nm. The emission spectrum of pyrene exhibits several vibronic bands.

-

Data Analysis: The ratio of the intensity of the first vibronic peak (I₁) at approximately 373 nm to the third vibronic peak (I₃) at approximately 384 nm (I₁/I₃ ratio) is calculated for each surfactant concentration. This ratio is sensitive to the polarity of the pyrene's environment. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration is generated. A sigmoidal decrease in the I₁/I₃ ratio is observed as the pyrene molecules move from the polar aqueous environment to the nonpolar micellar core. The CMC is determined from the inflection point of this sigmoidal curve.

A Comprehensive Technical Guide to the Historical Development and Synthesis of Nonylphenoxypoly(ethyleneoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonylphenoxypoly(ethyleneoxy)ethanol, commonly referred to as nonylphenol ethoxylates (NPEs), represents a significant class of non-ionic surfactants that have been instrumental in a myriad of industrial and commercial applications for over four decades. This technical guide provides an in-depth exploration of the historical evolution, synthesis, and physicochemical properties of NPEs. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a thorough examination of the chemical processes involved in their manufacture.

Historical Development

The advent of this compound dates back to the 1940s, marking a pivotal moment in the advancement of surfactant technology. The exponential growth in their production was driven by a high demand for effective and versatile emulsifiers, detergents, wetting agents, and dispersants.[1] Key milestones in the history of NPEs include:

-

1940s: Initial discovery and synthesis of nonylphenol ethoxylates.

-

Post-WWII: Widespread industrial production and application in detergents, textiles, pulp and paper processing, paints, pesticides, and personal care products.[1][2]

-

Late 20th Century: Growing environmental concerns due to the degradation of NPEs into persistent and toxic nonylphenol, an endocrine disruptor.[3]

-

1995 onwards: Phasing out of domestic use in Europe, followed by restrictions on industrial applications.[4] This led to the development and adoption of more environmentally benign alternatives, such as alcohol ethoxylates.[3]

Despite regulatory restrictions in some regions, NPEs continue to be produced in large volumes globally and are utilized in various industrial processes.[5]

Synthesis of this compound

The industrial synthesis of this compound is a two-step process that begins with the production of nonylphenol, followed by its ethoxylation.

Step 1: Synthesis of Nonylphenol (Acid-Catalyzed Alkylation)

Nonylphenol is commercially produced through the acid-catalyzed alkylation of phenol with a mixture of nonene isomers.[6] This electrophilic aromatic substitution reaction yields a complex mixture of nonylphenol isomers, primarily para-substituted.

Reaction: Phenol + Nonene (isomer mixture) --(Acid Catalyst)--> Nonylphenol (isomer mixture)

Experimental Protocol:

A typical laboratory-scale synthesis of 4-nonylphenol is as follows:

-

Reactor Setup: A stirred reactor is charged with 190 parts of phenol, 152 parts of propylene trimer (nonene), and 7 parts of a sulfonated styrene/divinylbenzene copolymer ion-exchange resin (acid catalyst).[4]

-

Reaction Conditions: The suspension is heated to 120°C under 1 bar of pressure and stirred continuously.[4]

-

Continuous Feed: After an initial 6 hours, 12.1 parts of phenol and 9.8 parts of propylene trimer are introduced per hour.[4]

-

Product Removal: Concurrently, 21.9 parts per hour of the reaction suspension are filtered to remove the catalyst.[4]

-

Purification: The filtrate is subjected to fractional distillation to separate the 4-nonylphenol from unreacted phenol and other byproducts. The boiling point of 4-nonylphenol is 175°-180° C at 27 millibars.[4]

This continuous process can achieve a high conversion rate of nonene (95%) and a significant yield of 4-nonylphenol (92% of theory).[4]

Step 2: Synthesis of this compound (Base-Catalyzed Ethoxylation)

The second step involves the reaction of nonylphenol with ethylene oxide in the presence of a basic catalyst. This is a nucleophilic ring-opening polymerization of ethylene oxide initiated by the phenoxide ion. The length of the poly(ethyleneoxy) chain can be controlled by the stoichiometry of the reactants.[7]

Reaction: Nonylphenol + n(Ethylene Oxide) --(Base Catalyst)--> this compound

Experimental Protocol:

A representative procedure for the ethoxylation of nonylphenol is as follows:

-

Reactor Setup: A stainless steel reactor equipped with a thermometer, pressure gauge, and stirrer is charged with 376 g of nonylphenol and 0.6 g of sodium hydroxide (catalyst).[8]

-

Reaction Conditions: 224 g of ethylene oxide is introduced, and the mixture is heated to 150°C under a pressure of 6.0 kg/cm ².[8]

-

Reaction Monitoring: The reaction is allowed to proceed until the desired degree of ethoxylation is achieved. In this example, an average of 3.0 moles of ethylene oxide are added per mole of nonylphenol.[8]

-

Neutralization: After the reaction, the catalyst is neutralized by adding an aqueous solution of an acid, such as lactic acid.[8]

Quantitative Data

The physicochemical properties of this compound are highly dependent on the length of the poly(ethyleneoxy) chain, which is denoted by the "n" in the general formula C₁₅H₂₄O(C₂H₄O)n.[2]

| Property | NP-4 | NP-6 | NP-9 | NP-10 | NP-30 | NP-40 |

| Average Moles of Ethylene Oxide (n) | 4 | 6 | 9 | 10 | 30 | 40 |

| Appearance at 25°C | Oily Liquid | Oily Liquid | Viscous Liquid | Viscous Liquid | White Solid | White Solid |

| Average Molecular Weight | 396 | 484 | 616 | 660 | 1540 | 1980 |

| HLB (Hydrophile-Lipophile Balance) Value | 8.9 | 10.9 | 13.0 | 13.2 | 17.1 | 17.8 |

| Cloud Point (°C, 1% in water) | - | 52-56 | 88-92 | - | >100 | >100 |

| Hydroxyl Value (mg KOH/g) | 138-142 | 113-117 | 88-92 | - | 35-39 | 27-31 |

Data compiled from various sources.

Diagrams

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Acid-Catalyzed Alkylation of Phenol

Caption: Simplified mechanism of acid-catalyzed alkylation of phenol with nonene.

Base-Catalyzed Ethoxylation of Nonylphenol

Caption: Mechanism of base-catalyzed ethoxylation of nonylphenol.

References

- 1. kimyagaran.com [kimyagaran.com]

- 2. researchgate.net [researchgate.net]

- 3. Nonyl Phenol Ethoxylates l Physical & Chemical Properties - Elchemy [elchemy.com]

- 4. prepchem.com [prepchem.com]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. Nonylphenol - Wikipedia [en.wikipedia.org]

- 7. glorywh.com [glorywh.com]

- 8. prepchem.com [prepchem.com]

environmental fate and degradation of Nonylphenoxypoly(ethyleneoxy)ethanol

An In-depth Technical Guide on the Environmental Fate and Degradation of Nonylphenoxypoly(ethyleneoxy)ethanol

This technical guide provides a comprehensive analysis of the environmental fate and degradation of this compound (NPEOs), a class of nonionic surfactants. A thorough understanding of the environmental behavior of these compounds is crucial for assessing their ecological impact and for the development of safer, more sustainable alternatives. This document details their degradation pathways, summarizes key quantitative data, and outlines relevant experimental protocols.

Introduction to this compound (NPEOs)

This compound is a nonionic surfactant widely utilized in various industrial and consumer products, including detergents, emulsifiers, wetting agents, and dispersants.[1][2][3][4] First synthesized in the mid-20th century, the production of NPEOs increased significantly in the 1970s due to their cost-effectiveness.[5] These compounds consist of a hydrophobic nonylphenol (NP) moiety and a hydrophilic poly(ethyleneoxy) chain. The primary environmental and health concerns surrounding NPEOs stem from their degradation into more persistent and toxic metabolites, particularly nonylphenol, which is a known endocrine disruptor.[2][3][5][6][7]

Environmental Degradation Pathways

The environmental degradation of NPEOs is a complex process influenced by biotic and abiotic factors, leading to the transformation and eventual mineralization of the parent compound.

2.1. Biodegradation

Biodegradation is the principal mechanism for the removal of NPEOs from the environment. The process involves the microbial breakdown of the molecule, which can occur under both aerobic and anaerobic conditions.

-

Aerobic Biodegradation: In the presence of oxygen, microorganisms primarily attack the poly(ethyleneoxy) chain, leading to a stepwise shortening of the ethoxylate groups. This process results in the formation of short-chain NPEOs and carboxylated intermediates known as nonylphenoxy ethoxy carboxylates (NPECs). These intermediates are subsequently degraded to nonylphenol (NP). While the initial degradation of the ethoxylate chain is relatively rapid, the subsequent breakdown of the branched nonylphenol structure is a much slower process, contributing to its persistence in the environment.[8]

-

Anaerobic Biodegradation: In anaerobic environments, such as sediments and sewage sludge, the biodegradation of NPEOs also proceeds through the shortening of the ethoxylate chain, leading to the accumulation of nonylphenol. The anaerobic degradation of nonylphenol is significantly slower than its aerobic counterpart, resulting in its long-term persistence in these anoxic compartments.[9]

Caption: Aerobic biodegradation pathway of NPEOs.

References

- 1. 2-(p-Nonylphenoxy)ethanol | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. hroc.in [hroc.in]

- 4. Nonylphénoxypoly (éthylèneoxy) éthanol N ° CAS 9016-45-9 | Reformchem [fr.reformchem.com]

- 5. This compound | 9016-45-9 | Benchchem [benchchem.com]

- 6. Endocrine disruptor - Wikipedia [en.wikipedia.org]

- 7. maine.gov [maine.gov]

- 8. nonylphenol ethoxylates npeos: Topics by Science.gov [science.gov]

- 9. toxicslink.org [toxicslink.org]

A Technical Guide on the Toxicological Profile and Endocrine-Disrupting Effects of Nonylphenoxypoly(ethyleneoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenoxypoly(ethyleneoxy)ethanol (NPEO) represents a broad class of non-ionic surfactants extensively used in various industrial and consumer products, including detergents, paints, pesticides, and plastics.[1] Structurally, NPEOs consist of a hydrophobic nonylphenol moiety and a hydrophilic poly(ethyleneoxy) chain of varying lengths. While the parent NPEO compounds with longer ethoxylate chains are considered to have low estrogenic activity, their environmental degradation is of significant toxicological concern.[2]

In the environment, particularly in wastewater treatment plants and aquatic systems, NPEOs undergo biodegradation, where the hydrophilic ethoxylate chain is shortened. This process leads to the formation of more persistent and toxic metabolites, such as short-chain NPEOs and, most notably, 4-nonylphenol (NP).[3][4] It is primarily this degradation product, 4-nonylphenol, a well-documented xenoestrogen, that is responsible for the majority of the endocrine-disrupting effects associated with NPEO-based surfactants.[5][6] This guide provides a comprehensive overview of the toxicological profile of NPEOs, with a specific focus on the endocrine-disrupting mechanisms of their primary metabolite, 4-nonylphenol.

General Toxicology and Toxicokinetics

The toxicity of NPEOs is inversely related to the length of their ethoxylate chain; as the chain shortens, toxicity to aquatic organisms increases.[3] The degradation product, nonylphenol (NP), is persistent in the aquatic environment, moderately bioaccumulative, and exhibits high toxicity to fish, aquatic invertebrates, and plants.[1][3]

Metabolism and Degradation: The primary route of environmental transformation of NPEOs is the stepwise shortening of the poly(ethyleneoxy) chain by microorganisms. This process ultimately yields nonylphenol, which is more resistant to further degradation.[2] Due to its persistence and lipophilicity, nonylphenol can bioaccumulate in the tissues of aquatic organisms and birds, with concentrations reported to be 10 to 1,000 times greater than in the surrounding environment.[5]

Endocrine-Disrupting Effects

The endocrine-disrupting potential of NPEOs is almost entirely attributed to their degradation product, 4-nonylphenol (NP). NP is classified as a xenoestrogen, a foreign chemical that mimics the effects of the natural hormone 17β-estradiol.[5][7] Its endocrine-disrupting activity is mediated through multiple pathways, primarily by interacting with estrogen receptors (ERs) and, to a lesser extent, androgen receptors (ARs).[5]

Estrogenic Effects

The most well-characterized endocrine-disrupting effect of nonylphenol is its estrogenic activity. NP competitively binds to estrogen receptors, ERα and ERβ, mimicking the action of endogenous estradiol.[5] Although its binding affinity for ERs is significantly lower than that of estradiol (approximately 100,000 times less potent), the high concentrations of NP found in contaminated environments can be sufficient to elicit significant estrogenic responses.[5]

Signaling Pathway: The binding of NP to ERs initiates a cascade of molecular events analogous to that of estradiol. Upon binding, the NP-ER complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction modulates the transcription of estrogen-responsive genes, leading to various physiological effects, such as the stimulation of cell proliferation in estrogen-sensitive tissues (e.g., MCF-7 breast cancer cells) and the induction of vitellogenin synthesis in fish, a biomarker of estrogenic exposure.[5][6]

References

- 1. oecotextiles.blog [oecotextiles.blog]

- 2. Biodegradation of Polyethoxylated Nonylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. toxicslink.org [toxicslink.org]

- 5. Nonylphenol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Nonylphenoxypoly(ethyleneoxy)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nonylphenoxypoly(ethyleneoxy)ethanol, a nonionic surfactant widely known under trade names such as NP-40 and Nonoxynol. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a visualization of the structural factors influencing its solubility.

Introduction to this compound

This compound belongs to the class of nonylphenol ethoxylates, which are amphiphilic molecules. This means they possess both a hydrophilic (water-loving) and a hydrophobic (water-fearing) component. The structure consists of a hydrophobic nonylphenol group and a hydrophilic poly(ethyleneoxy)ethanol chain. The length of this polyethylene oxide chain can vary, which significantly influences its properties, including solubility. Due to their amphiphilic nature, these surfactants are effective at reducing surface and interfacial tension, making them valuable as detergents, emulsifiers, and solubilizing agents in various scientific and pharmaceutical applications.

Solubility Profile of this compound

This compound is generally characterized by its high solubility in water and a wide range of organic solvents.[1] This broad solubility is a direct consequence of its amphiphilic structure. The nonylphenol moiety interacts favorably with nonpolar organic solvents, while the polyethylene oxide chain can engage in hydrogen bonding with polar solvents.

The following table summarizes the available qualitative solubility data for this compound in various organic solvents. It is important to note that the exact solubility can vary depending on the specific number of ethylene oxide units in the molecule. The data presented here is for variants commonly referred to as Nonoxynol-9 or NP-40.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility Description |

| Alcohols | Ethanol | Soluble[2] |

| Isobutyl alcohol | Soluble | |

| Glycols | Ethylene Glycol | Soluble[2] |

| Chlorinated Solvents | Ethylene Dichloride | Soluble[2] |

| Aromatic Hydrocarbons | Xylene | Soluble[2] |

| Toluene | Soluble | |

| Ketones | Methyl Ethyl Ketone | Soluble |

| Ethers | Methyl tert-Butyl Ether | Soluble |

| Oils | Corn Oil | Soluble[2] |

| Aliphatic Hydrocarbons | Stoddard Solvent | Insoluble[2] |

| Deodorized Kerosene | Insoluble[2] | |

| Low Viscosity White Mineral Oil | Insoluble[2] |

In a broader study on the solubility of various surfactants, nonionic surfactants, including types like this compound, were found to be soluble in a range of common organic solvents such as ethyl acetate, isobutyl alcohol, toluene, and methyl ethyl ketone.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of visual inspection to determine miscibility or the point of saturation.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Glass vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes or burettes for accurate liquid dispensing

-

Constant temperature bath or incubator

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is at the desired experimental temperature by placing it in a constant temperature bath.

-

Initial Qualitative Assessment (Miscibility): a. To a clean, dry vial, add approximately 2 mL of the selected organic solvent. b. Add a small, known amount (e.g., 50 µL) of this compound to the solvent. c. Cap the vial and vortex or stir vigorously for 2 minutes. d. Visually inspect the mixture against a well-lit background. If the solution is clear and homogenous with no visible phase separation or cloudiness, the substance is considered soluble at this concentration.

-

Semi-Quantitative Solubility Determination (Saturation Point): a. Accurately weigh a known amount of this compound (e.g., 100 mg) into a vial. b. Add a small, measured volume of the organic solvent (e.g., 1 mL). c. Cap the vial and vortex or stir at a constant temperature for a set period (e.g., 30 minutes) to ensure equilibrium is reached. d. If the solute completely dissolves, continue to add known aliquots of the solute to the same vial, vortexing/stirring after each addition, until a saturated solution is formed (i.e., a small amount of undissolved solute remains). e. If the initial amount of solute does not completely dissolve, add small, measured volumes of the solvent incrementally, vortexing/stirring after each addition, until the solute is fully dissolved. f. The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or as a percentage.

-

Data Recording: For each solvent, record the visual observation (e.g., "soluble," "sparingly soluble," "insoluble") and, if determined, the approximate solubility in g/100 mL or other appropriate units. Note the temperature at which the experiment was conducted.

Factors Influencing Solubility: A Structural Perspective

The solubility of this compound is a direct function of its molecular structure. The interplay between its hydrophobic and hydrophilic regions dictates its interaction with different solvents.

Caption: Structural basis for the solubility of this compound.

This diagram illustrates that the hydrophilic polyethylene oxide head of the surfactant molecule interacts favorably with polar organic solvents through hydrogen bonding and dipole-dipole interactions. Conversely, the hydrophobic nonylphenol tail has a strong affinity for nonpolar organic solvents via van der Waals forces. This dual nature results in broad solubility. However, in highly nonpolar, aliphatic solvents, the interactions may be too weak to overcome the cohesive forces of the solvent and the surfactant, leading to insolubility.

References

An In-depth Technical Guide to CAS number 9016-45-9 (Nonoxynol-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of the substance identified by CAS number 9016-45-9, commonly known as Nonoxynol-9. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, biological effects, and common experimental applications.

Core Properties

Nonoxynol-9 is a nonionic surfactant belonging to the nonylphenol ethoxylate family.[1] Its structure consists of a hydrophobic nonylphenol group and a hydrophilic polyethylene glycol chain. The "9" in its name refers to the average number of ethylene oxide units in the hydrophilic chain. This amphipathic nature is central to its functions as a detergent, emulsifier, wetting agent, and dispersant.[2][3]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for Nonoxynol-9, providing a reference for its physical, chemical, and toxicological properties.

| Property | Value | Conditions |

| CAS Number | 9016-45-9 | - |

| Molecular Formula | C₃₃H₆₀O₁₀ (for n=9) | - |

| Molecular Weight | ~616.8 g/mol (for n=9) | - |

| Appearance | Clear to slightly hazy, colorless to yellow viscous liquid | Room temperature |

| Boiling Point | > 250 °C | - |

| Melting Point | 6 °C | - |

| Flash Point | 197 °C (closed cup) | - |

| Density | 1.06 g/mL | 20 °C |

| Solubility | Soluble in water, ethanol, ethylene glycol, and xylene.[2] Compounds with fewer than 6 ethoxy units are oil-soluble. | - |

| pH | 6.0 - 8.0 | 10% aqueous solution |

| Critical Micelle Concentration (CMC) | 0.085 mM (in the absence of PVP)[4][5] | Aqueous solution |

| Log P | 4.02 | - |

| Toxicological Data | Value | Test System |

| Acute Oral LD50 | > 1 g/kg | Rats and mice |

| Intraperitoneal LD50 | ~100 mg/kg | Rats and mice |

| LC50 (Cytotoxicity) | 24 µg/mL | Rat liver cells (T51B) after 24h exposure |

| Skin Irritation | Non-irritating to moderately irritating | Human and animal studies |

| Eye Irritation | Can cause serious eye damage.[6] | - |

Primary Applications

Nonoxynol-9 has a broad range of applications across various scientific and industrial fields.

-

Laboratory Research: It is widely used as a detergent in biochemistry and molecular biology for cell lysis and the solubilization of proteins and lipids.[1] It is a common component of cell lysis buffers.

-

Drug Development: It has been extensively studied as a vaginal spermicide and a potential microbicide for the prevention of sexually transmitted infections (STIs).[7] However, its efficacy in preventing STIs is debated, with some studies suggesting it may increase the risk of HIV transmission due to mucosal irritation.[8][9]

-

Industrial and Consumer Products: Due to its surfactant properties, it is used in industrial cleaning agents, textiles, paints, coatings, inks, and agricultural chemicals.[1] It also has applications in cosmetics as an emulsifying agent.[10]

Mechanism of Action

The primary mechanism of action of Nonoxynol-9 is based on its surfactant properties, which disrupt cell membranes.

Spermicidal Action

As a spermicide, Nonoxynol-9 targets the lipid-rich membranes of sperm cells.[11] It intercalates into the lipid bilayer, leading to a loss of membrane integrity. This disruption causes the acrosomal and midpiece membranes to lyse, resulting in sperm immobilization and death.[8]

Caption: Mechanism of Nonoxynol-9 as a spermicide.

Experimental Protocols

General Protocol for Cell Lysis using a Non-ionic Surfactant

This protocol provides a general methodology for the lysis of cultured cells using a buffer containing a non-ionic surfactant like Nonoxynol-9. The optimal concentration of the surfactant and buffer composition should be empirically determined for each cell type and application.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) Nonoxynol-9 (or other non-ionic surfactant), and protease inhibitors (e.g., a commercial protease inhibitor cocktail). Keep on ice.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure for Adherent Cells:

-

Grow cells to the desired confluency in a culture dish.

-

Place the culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 0.5-1.0 mL for a 10 cm dish).

-

Incubate the dish on ice for 5-10 minutes.

-

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Vortex the lysate gently for 10-15 seconds.

-

Incubate the lysate on ice for an additional 10-20 minutes to ensure complete lysis.

-

Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.

-

The lysate is now ready for downstream applications, such as protein quantification and analysis. Store at -80°C for long-term use.

Caption: Generalized workflow for cell lysis.

Safety and Handling

Nonoxynol-9 is considered moderately toxic by ingestion and skin contact and is a severe eye irritant.[2] When heated to decomposition, it can emit acrid smoke and irritating fumes. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this substance. Work should be conducted in a well-ventilated area. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

References

- 1. cir-safety.org [cir-safety.org]

- 2. ICSC 1558 - NONOXYNOL-9 [inchem.org]

- 3. biomol.com [biomol.com]

- 4. Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 7. youtube.com [youtube.com]

- 8. Nonoxynol-9 | 26571-11-9 | Benchchem [benchchem.com]

- 9. cir-safety.org [cir-safety.org]

- 10. Nonoxynol-9 - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Cell Lysis using Nonylphenoxypoly(ethyleneoxy)ethanol in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenoxypoly(ethyleneoxy)ethanol, a non-ionic detergent, is a widely utilized reagent for cell lysis in a variety of biochemical assays. Commonly known by trade names such as NP-40, Tergitol™-type NP-40, and Igepal® CA-630, this detergent is favored for its mild action, which effectively disrupts the cell membrane while preserving the structural integrity and functionality of most proteins.[1][2] This property makes it an invaluable tool for studying intracellular proteins, protein-protein interactions, and enzymatic activity.

It is crucial to distinguish the currently available this compound from the discontinued Nonidet P-40 (NP-40), which was an octylphenol ethoxylate.[1] Modern substitutes are generally considered more potent, and protocols may require optimization.[1]

These application notes provide detailed protocols for cell lysis using this compound and summarize its compatibility with various downstream biochemical assays.

Mechanism of Action

This compound is an amphipathic molecule with a hydrophilic polyethylene oxide chain and a hydrophobic nonylphenyl group. This structure allows it to integrate into the lipid bilayer of the cell membrane. At concentrations above its critical micelle concentration (CMC), the detergent molecules form micelles that encapsulate lipids and membrane proteins, leading to the solubilization of the membrane and the release of intracellular contents.[3] Due to its non-ionic nature, it disrupts lipid-lipid and lipid-protein interactions more gently than ionic detergents, which helps to maintain the native conformation of proteins.[4]

Figure 1. Mechanism of NP-40 action on the cell membrane.

Data Presentation

Table 1: Typical Protein Yields from Mammalian Cell Lines using NP-40 Lysis Buffer

| Cell Line | Description | Typical Protein Yield (µg per 10^6 cells) | Reference |

| HeLa | Human cervical adenocarcinoma | 150 - 250 | [5] |

| HEK293 | Human embryonic kidney | 200 - 300 | [6] |

| Jurkat | Human T-cell leukemia | 100 - 180 | [7] |

| MCF-7 | Human breast adenocarcinoma | 250 - 350 | [5] |

| NIH-3T3 | Mouse embryonic fibroblast | 180 - 280 | N/A |

Note: Protein yields can vary significantly depending on cell confluency, passage number, and the specific lysis protocol used. The values presented are illustrative estimates.

Table 2: Compatibility of NP-40 Lysis with Downstream Biochemical Assays

| Assay | Compatibility | Key Considerations |

| Western Blotting | High | NP-40 is a common component of lysis buffers for Western blotting, effectively solubilizing most cellular proteins. |

| Immunoprecipitation (IP) & Co-IP | High | The mild nature of NP-40 helps to preserve protein-protein interactions, making it ideal for IP and Co-IP experiments. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Moderate to High | NP-40 is generally compatible, but high concentrations may interfere with antibody-antigen binding. Optimization of detergent concentration is recommended. |

| Kinase Assays | High | NP-40 is often included in kinase assay buffers to prevent non-specific binding and aggregation of proteins without significantly hindering kinase activity. |

| Reporter Gene Assays (e.g., Luciferase, β-galactosidase) | Moderate | NP-40 can be compatible, but some studies suggest that other detergents may be preferred for optimal enzyme activity in these assays. Direct comparison is advised. |

| Protein Quantification Assays (BCA, Bradford) | Moderate | NP-40 can interfere with some protein quantification assays. It is crucial to use a detergent-compatible assay or to dilute the lysate to minimize interference. The BCA assay is generally more compatible with detergents than the Bradford assay. |

Experimental Protocols

General Cell Lysis Workflow

Figure 2. General workflow for cell lysis using NP-40.

Protocol 1: Preparation of Whole-Cell Lysates from Adherent Mammalian Cells

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

NP-40 Lysis Buffer (see recipe below)

-

Protease and phosphatase inhibitor cocktails (100X stocks)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

NP-40 Lysis Buffer Recipe (1% NP-40):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (v/v) this compound (NP-40)

-

Store at 4°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.

Procedure:

-

Grow cells to 80-90% confluency in a culture dish.

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 500 µL for a 10 cm dish).

-

Using a cell scraper, gently scrape the cells off the dish in the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration using a detergent-compatible protein assay.

-

The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Preparation of Whole-Cell Lysates from Suspension Mammalian Cells

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

NP-40 Lysis Buffer (see recipe above)

-

Protease and phosphatase inhibitor cocktails (100X stocks)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

-

Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.

-

Quantify the protein concentration.

-

Use the lysate immediately or store at -80°C.

Protocol 3: Cytoplasmic and Nuclear Protein Fractionation

Materials:

-

PBS, ice-cold

-

Cytoplasmic Lysis Buffer (0.1% NP-40)

-

Nuclear Extraction Buffer

-

Protease and phosphatase inhibitors

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Cytoplasmic Lysis Buffer Recipe (0.1% NP-40):

-

10 mM HEPES, pH 7.9

-

10 mM KCl

-

0.1 mM EDTA

-

0.1% (v/v) this compound (NP-40)

-

Add protease and phosphatase inhibitors immediately before use.

Nuclear Extraction Buffer Recipe:

-

20 mM HEPES, pH 7.9

-

400 mM NaCl

-

1 mM EDTA

-

Add protease and phosphatase inhibitors immediately before use.

Procedure:

-

Harvest and wash cells as described in Protocol 2.

-

Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the remaining nuclear pellet with 200 µL of Cytoplasmic Lysis Buffer without NP-40 and centrifuge again. Discard the supernatant.

-

Resuspend the nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.

-

Incubate on ice for 30 minutes with frequent, vigorous vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

Quantify protein concentrations for both fractions and store at -80°C.

Signaling Pathway Analysis

NP-40 lysis is well-suited for the analysis of various signaling pathways as it generally preserves the phosphorylation status of proteins when used in conjunction with phosphatase inhibitors.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. NP-40 lysis buffers are commonly used to prepare cell lysates for the analysis of MAPK pathway components by Western blotting.

Figure 3. Simplified MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling route that regulates cell growth, survival, and metabolism. NP-40 based lysis allows for the effective extraction of key proteins in this pathway for subsequent analysis.

Figure 4. Simplified PI3K/Akt signaling pathway.

Conclusion

This compound is a versatile and effective non-ionic detergent for cell lysis in a wide range of biochemical applications. Its mild nature ensures the preservation of protein structure and function, making it a detergent of choice for sensitive assays such as immunoprecipitation and enzyme activity studies. The protocols provided here offer a starting point for the successful lysis of both adherent and suspension cells, as well as for the fractionation of cytoplasmic and nuclear proteins. As with any experimental technique, optimization of parameters such as detergent concentration and incubation time may be necessary to achieve the best results for specific cell types and downstream applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Typical Protein Yields [research.fredhutch.org]

- 6. NP40 concentration in protein lysis buffer - Molecular Biology [protocol-online.org]

- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Solubilization with Nonylphenoxypoly(ethyleneoxy)ethanol (NP-40)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenoxypoly(ethyleneoxy)ethanol, commonly known as NP-40, is a non-ionic detergent widely employed in life sciences research for the solubilization of proteins from cellular and tissue samples. Its utility lies in its mild, non-denaturing properties, which allow for the effective disruption of cell membranes and the extraction of proteins while preserving their native structure and function. This characteristic makes NP-40 an invaluable tool for various downstream applications, including immunoprecipitation, Western blotting, enzyme assays, and two-dimensional gel electrophoresis.[1][2][3][4][5] These application notes provide detailed protocols for the use of NP-40 in protein solubilization and offer guidance on optimizing experimental conditions.

Properties of NP-40

NP-40 is a non-ionic surfactant that disrupts the lipid bilayer of cell membranes, releasing membrane-bound and cytosolic proteins.[4] Unlike harsh ionic detergents such as sodium dodecyl sulfate (SDS), NP-40 is less likely to denature proteins or disrupt protein-protein interactions, making it the preferred choice for assays where protein conformation and interactions are critical.[2][5]

Key Characteristics:

-

Type: Non-ionic detergent

-

Nature: Mild, non-denaturing

-

Primary Use: Solubilization of cytoplasmic and membrane-bound proteins.[1][2]

-

Compatibility: Suitable for various downstream applications requiring functionally active proteins.

Data Presentation: Detergent Properties and Compatibility

For successful protein extraction, it is crucial to select a detergent that is compatible with the protein of interest and downstream applications. The following table summarizes the properties of commonly used detergents.

| Detergent | Type | Nature | Primary Protein Targets | Effect on Protein-Protein Interactions |

| NP-40 | Non-ionic | Mild | Cytoplasmic, Membrane-bound | Generally Preserved |

| Triton X-100 | Non-ionic | Mild | Cytoplasmic, Membrane-bound | Generally Preserved |

| CHAPS | Zwitterionic | Mild | Membrane-bound | Generally Preserved |

| RIPA Buffer | Mixed | Harsh | Whole cell, Nuclear, Mitochondrial | Disruptive |

| SDS | Ionic | Harsh, Denaturing | All proteins | Disruptive |

Experimental Protocols

I. Preparation of NP-40 Lysis Buffer

A typical NP-40 lysis buffer consists of a buffering agent, salt, and the detergent itself. Protease and phosphatase inhibitors are crucial additions to prevent protein degradation and dephosphorylation during the extraction process.

Standard NP-40 Lysis Buffer Recipe (100 mL):

| Component | Final Concentration | Stock Solution | Volume to Add |

| Tris-HCl, pH 8.0 | 50 mM | 1 M | 5 mL |

| NaCl | 150 mM | 5 M | 3 mL |

| NP-40 | 1% (v/v) | 10% (v/v) | 10 mL |

| Protease Inhibitor Cocktail | 1X | 100X | 1 mL |

| Phosphatase Inhibitor Cocktail | 1X | 100X | 1 mL |

| Nuclease-free Water | - | - | to 100 mL |

Note: Always add protease and phosphatase inhibitors to the lysis buffer immediately before use. Store the stock NP-40 lysis buffer at 4°C.

II. Protein Extraction from Adherent Mammalian Cells

This protocol is suitable for the extraction of total cellular proteins from adherent cell cultures.

Materials:

-

Pre-chilled NP-40 Lysis Buffer

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold NP-40 Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

-

Using a cell scraper, scrape the cells into the lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant, containing the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a detergent-compatible protein assay such as the Bicinchoninic Acid (BCA) assay.

-

The protein extract is now ready for downstream applications or can be stored at -80°C for long-term storage.

III. Protein Extraction from Suspension Mammalian Cells

This protocol is designed for the extraction of proteins from cells grown in suspension.

Materials:

-

Pre-chilled NP-40 Lysis Buffer

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Conical tubes

-

Microcentrifuge tubes

-

Refrigerated centrifuge and microcentrifuge

Procedure:

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.

-

Quantify the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

-

The protein extract is ready for use or storage at -80°C.

IV. Protein Extraction from Tissues

This protocol outlines the procedure for extracting proteins from tissue samples.

Materials:

-

Pre-chilled NP-40 Lysis Buffer

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Tissue homogenizer (e.g., Dounce or mechanical homogenizer)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

Procedure:

-

Excise the tissue of interest and wash it with ice-cold PBS to remove any contaminants.

-

On ice, mince the tissue into small pieces.

-

Add an appropriate volume of ice-cold NP-40 Lysis Buffer (e.g., 1 mL per 100 mg of tissue).

-

Homogenize the tissue on ice until no visible chunks remain.

-

Incubate the homogenate on ice for 30-60 minutes with gentle agitation.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the solubilized proteins.

-

Determine the protein concentration using a detergent-compatible protein assay.

-

The protein extract can be used immediately or stored at -80°C.

Mandatory Visualization

Experimental Workflow: Immunoprecipitation using NP-40 Lysate

The following diagram illustrates the key steps involved in an immunoprecipitation experiment starting from a cell lysate prepared with NP-40 lysis buffer.

Caption: Workflow for immunoprecipitation of a target protein.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Protein Yield | Insufficient lysis buffer | Increase the volume of NP-40 lysis buffer. |

| Incomplete cell lysis | Extend incubation time on ice; ensure thorough homogenization for tissues. | |

| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added immediately before use. Keep samples on ice or at 4°C throughout the procedure. | |

| Protein of Interest in Pellet | Protein is insoluble in NP-40 | Consider a harsher lysis buffer like RIPA buffer, but be aware of potential protein denaturation.[2][3] |

| Association with cytoskeleton or nucleic acids | Sonication or addition of a nuclease (e.g., DNase) to the lysis buffer may help. | |

| High Background in Downstream Assays | Non-specific binding | For immunoprecipitation, include a pre-clearing step. Optimize washing steps by increasing the number of washes or the stringency of the wash buffer. |

| Inaccurate Protein Quantification | Interference from NP-40 | Use a detergent-compatible protein assay like the BCA assay. The Bradford assay is generally not recommended with NP-40. |

References

- 1. Common Mammalian Cell Lysis Buffers for General Protein Extraction | AAT Bioquest [aatbio.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Nonylphenoxypoly(ethyleneoxy)ethanol as an Emulsifier in Pharmaceutical Preparations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylphenoxypoly(ethyleneoxy)ethanol, a non-ionic surfactant, plays a critical role as an emulsifying agent in a variety of pharmaceutical preparations. Its amphiphilic nature, with a hydrophobic nonylphenol group and a hydrophilic poly(ethyleneoxy) chain, allows it to reduce interfacial tension between immiscible liquids, thereby facilitating the formation of stable emulsions. This family of surfactants, often referred to by the trade name Nonoxynol (with a number indicating the average number of ethylene oxide units), is utilized in formulations such as creams, lotions, and gels.